methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.04225 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticholinergic Activities
A study reported the synthesis of biologically active natural bromophenols, including a derivative similar to methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate. These compounds demonstrated potent antioxidant activities and were also tested against cholinergic enzymes, showing inhibitory effects. This suggests potential applications in combating oxidative stress and modulating cholinergic activity (Rezai et al., 2018).
Antibacterial Properties
Research on pyrrolopyridine analogs of nalidixic acid, which are structurally related to the compound , revealed that one of the synthesized compounds exhibited antibacterial activity in vitro. This indicates the potential of such compounds in developing new antibacterial agents (Toja et al., 1986).
Synthetic Methodology Development
The compound's structural characteristics have been utilized in the development of synthetic methodologies. For example, research on enantioselective benzylation of similar compounds using phase-transfer catalysts suggests the compound's utility in the synthesis of biologically active molecules (Wang et al., 2018).
Catalysis in Polymerization
Research involving pyrrolide-imine benzyl complexes of zirconium and hafnium, which are structurally related to the compound, suggests its potential use in catalyzing ethylene polymerization. This indicates a possible application in industrial polymer production (Matsui et al., 2004).
Extraction and Separation Processes
A study on the extraction of pyridine-3-carboxylic acid, a component structurally related to the compound, suggests potential applications in the separation processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Synthesis of Anticancer Agents
In a study focused on pyrrolidinone-derived anticancer agents, the crystal structure of a compound structurally similar to this compound was determined. This suggests potential applications in the development of new anticancer drugs (Camus et al., 2001).
Safety and Antioxidant Activity
Research on the safety and antioxidant activity of pyrrole hydrazones, which are structurally related to the compound, indicates potential pharmaceutical applications. The compounds were evaluated for cytotoxicity and hemocompatibility, showing good safety profiles. Additionally, their antioxidant activity was assessed, highlighting their therapeutic potential (Tzankova et al., 2020).
Properties
IUPAC Name |
methyl (4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13-18(20(25)26-2)17(10-14-5-7-16(21)8-6-14)19(24)23(13)12-15-4-3-9-22-11-15/h3-11H,12H2,1-2H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLVDZPFDUZJY-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Br)C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Br)/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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